3-[5-(4-chlorophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide 3-[5-(4-chlorophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 853311-53-2
VCID: VC15386589
InChI: InChI=1S/C21H20ClNO3/c1-2-25-18-9-7-17(8-10-18)23-21(24)14-12-19-11-13-20(26-19)15-3-5-16(22)6-4-15/h3-11,13H,2,12,14H2,1H3,(H,23,24)
SMILES:
Molecular Formula: C21H20ClNO3
Molecular Weight: 369.8 g/mol

3-[5-(4-chlorophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide

CAS No.: 853311-53-2

Cat. No.: VC15386589

Molecular Formula: C21H20ClNO3

Molecular Weight: 369.8 g/mol

* For research use only. Not for human or veterinary use.

3-[5-(4-chlorophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide - 853311-53-2

Specification

CAS No. 853311-53-2
Molecular Formula C21H20ClNO3
Molecular Weight 369.8 g/mol
IUPAC Name 3-[5-(4-chlorophenyl)furan-2-yl]-N-(4-ethoxyphenyl)propanamide
Standard InChI InChI=1S/C21H20ClNO3/c1-2-25-18-9-7-17(8-10-18)23-21(24)14-12-19-11-13-20(26-19)15-3-5-16(22)6-4-15/h3-11,13H,2,12,14H2,1H3,(H,23,24)
Standard InChI Key YTSAAIWWGNKWQF-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)Cl

Introduction

3-[5-(4-chlorophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide is a synthetic organic compound that belongs to the class of amides. It is characterized by its molecular structure, which includes a propanamide backbone linked to a furyl ring substituted with a 4-chlorophenyl group and an ethoxyphenyl group. This compound is of interest in various fields of research, including pharmaceuticals and materials science, due to its potential biological activity and chemical properties.

Synthesis and Preparation

The synthesis of 3-[5-(4-chlorophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide typically involves several steps, including the formation of the furyl ring, introduction of the 4-chlorophenyl group, and coupling with the ethoxyphenyl group via a propanamide linker. Common methods may involve palladium-catalyzed cross-coupling reactions for the introduction of the aryl groups and conventional amide formation techniques.

Potential Applications

While specific applications of 3-[5-(4-chlorophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide are not well-documented, compounds with similar structures are often explored for their biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties. Additionally, their chemical properties make them suitable for use in materials science, particularly in the development of new polymers or as intermediates in organic synthesis.

Research Findings

Research on compounds similar to 3-[5-(4-chlorophenyl)-2-furyl]-N-(4-ethoxyphenyl)propanamide often focuses on their pharmacological profiles and chemical reactivity. For instance, furyl and phenyl rings are known for their ability to participate in various chemical reactions, making them versatile building blocks in organic synthesis.

Compound TypePotential ActivityRelevance
Furyl-Phenyl AmidesBiological Activity (e.g., anti-inflammatory)Potential therapeutic applications
Aryl-Substituted Furan DerivativesChemical Reactivity (e.g., cross-coupling reactions)Useful in organic synthesis

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator